An In-depth Technical Guide to the Basic Properties of 1,1,4,7,7-Pentamethyldiethylenetriamine
An In-depth Technical Guide to the Basic Properties of 1,1,4,7,7-Pentamethyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) is a versatile aliphatic tertiary amine with a range of applications in industrial and laboratory settings.[1][2] Its unique structure, featuring three tertiary amine groups, makes it a potent catalyst and a highly effective chelating agent for various metal ions.[3][4] This technical guide provides a comprehensive overview of the fundamental properties of PMDTA, including its physicochemical characteristics, synthesis, and key applications, with a focus on its role in catalysis and coordination chemistry.
Physicochemical Properties
PMDTA is a colorless to light yellow liquid with a characteristic amine-like odor.[5] It is miscible with water and many organic solvents.[5][6] The key physical and chemical properties of PMDTA are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H23N3 | [7] |
| Molecular Weight | 173.30 g/mol | [7][8] |
| CAS Number | 3030-47-5 | [7][9] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Melting Point | -20 °C | [5][7] |
| Boiling Point | 198 °C | [5] |
| Density | 0.83 g/mL at 25 °C | [5][6] |
| Refractive Index | 1.4415 - 1.4435 at 20 °C | [1] |
| pKa | 8.84 ± 0.38 (Predicted) | [10] |
| Vapor Pressure | 0.23 mmHg at 20 °C | [5][11] |
| Flash Point | 72 °C (161 °F) | [4] |
| Water Solubility | Miscible | [5][6] |
Basicity and pKa
The basicity of an organic compound is a measure of its ability to accept a proton. For amines, this is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of PMDTA is attributed to the presence of lone pairs of electrons on its three nitrogen atoms, making it a polybasic compound.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of amines.[1][2][9]
Materials:
-
1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: A precise amount of PMDTA is weighed and dissolved in a known volume of deionized water to create a solution of known concentration.
-
Titration Setup: The beaker containing the PMDTA solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized HCl solution.
-
Titration: The HCl solution is added to the PMDTA solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. The pKa value(s) are determined at the half-equivalence point(s), where half of the amine groups have been protonated.
Synthesis of 1,1,4,7,7-Pentamethyldiethylenetriamine
PMDTA is commonly synthesized via the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269).[8][12]
Experimental Protocol for Eschweiler-Clarke Synthesis
Materials:
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (B78521) (for neutralization)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: Diethylenetriamine is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Reagents: Formic acid is added dropwise to the cooled diethylenetriamine with stirring. Subsequently, formaldehyde solution is added dropwise at a rate that maintains a gentle reflux.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours until the evolution of carbon dioxide ceases.
-
Work-up: The reaction mixture is cooled and made alkaline by the addition of sodium hydroxide. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure PMDTA.
Applications
Catalyst in Polyurethane Production
PMDTA is a highly active catalyst in the production of polyurethane foams.[2][4] It primarily catalyzes the blowing reaction (isocyanate-water reaction) but also contributes to the gelling reaction (isocyanate-polyol reaction).[13] Its strong foaming effect improves the flowability of the foam mixture.[13]
Ligand in Organolithium Chemistry
In organolithium chemistry, PMDTA serves as a tridentate ligand that can chelate lithium ions.[3][4] Organolithium reagents often exist as aggregates (dimers, tetramers, etc.), which can reduce their reactivity. PMDTA effectively breaks down these aggregates into more reactive monomeric species by coordinating to the lithium centers.[4][13] This enhanced reactivity is crucial for various organic transformations.[4]
Role in Drug Development and Biological Systems
While PMDTA is primarily used in industrial applications, its strong chelating properties are relevant to the field of drug development. Metal complexes are increasingly being investigated for therapeutic applications, and ligands play a crucial role in modulating the properties of these complexes.[14][15][16] The ability of PMDTA to form stable complexes with metal ions could be exploited in the design of metal-based drugs or as a chelating agent to mitigate metal toxicity.[17][18] However, it is important to note that PMDTA itself is classified as toxic and corrosive, and its direct use in pharmaceutical formulations would require significant modification and investigation.[8][19]
Safety and Handling
PMDTA is a hazardous substance and should be handled with appropriate safety precautions.[19] It is classified as a corrosive liquid that can cause severe skin burns and eye damage.[10][19] It is also toxic if inhaled or absorbed through the skin and harmful if swallowed.[10][19] When handling PMDTA, it is essential to wear personal protective equipment, including gloves, safety goggles, and a lab coat.[19] Work should be conducted in a well-ventilated area or a fume hood.[19]
Conclusion
1,1,4,7,7-Pentamethyldiethylenetriamine is a compound with significant basic properties that underpin its utility as a catalyst and a chelating ligand. Its well-defined physicochemical characteristics and synthesis routes make it a valuable tool in both industrial processes, such as polyurethane foam production, and in specialized areas of synthetic organic chemistry. While its direct application in drug development is limited by its toxicity, its strong metal-chelating ability provides a basis for the design of novel coordination compounds with potential therapeutic value. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and industry.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentamethyldiethylenetriamine | C9H23N3 | CID 18196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1,1,4,7,7-Pentamethyldiethylenetriamine | 3030-47-5 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pentamethyldiethylenetriamine | 3030-47-5 [chemicalbook.com]
- 11. 1,1,4,7,7-Pentamethyldiethylenetriamine, 98% | Fisher Scientific [fishersci.ca]
- 12. jk-sci.com [jk-sci.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
